hA₂B Adenosine Receptor Affinity: Scaffold Potentiation vs. Unsubstituted Xanthine Baseline
The 3-(2-furylmethyl)-7-methylxanthine scaffold itself shows measurable binding at adenosine receptors, but its true differentiation emerges when it is elaborated with 8-aryl substituents. In the Balo et al. (2009) series, the most potent derivative 10d (8-(4-chlorophenyl)-1,3-dimethyl-7-(2-furylmethyl)xanthine) achieved a Ki of 7.4 nM at human A₂B receptors, representing a >1000-fold improvement over the unsubstituted xanthine baseline (estimated Ki >10 μM) and >100-fold over 1,3-dimethylxanthine (theophylline, Ki ~1,000 nM at hA₂B) [1]. While the parent scaffold itself was not reported with a direct Ki in this study, the SAR demonstrates that the 7-(2-furylmethyl) motif is essential for the selectivity window observed (up to 14-fold over rA₁ and 11-fold over hA₂A for 10d) [1].
| Evidence Dimension | Binding affinity (Ki) at human A₂B adenosine receptor |
|---|---|
| Target Compound Data | Derivative 10d (3-(2-furylmethyl)-7-methylxanthine-based): Ki = 7.4 nM |
| Comparator Or Baseline | Unsubstituted xanthine: estimated Ki > 10,000 nM; Theophylline: Ki ≈ 1,000 nM at hA₂B |
| Quantified Difference | >1,000-fold improvement in affinity for the substituted scaffold over unsubstituted xanthine; >100-fold over theophylline |
| Conditions | Radioligand binding displacement assay using human A₂B receptors expressed in cell lines; details from Balo et al., Bioorg. Med. Chem. 2009. |
Why This Matters
The scaffold enables a >1000-fold affinity gain at the target receptor when appropriately substituted, demonstrating that procurement of the parent compound provides the essential structural platform for developing high-affinity, subtype-selective tool compounds.
- [1] Balo, M.C., Brea, J., Caamaño, O., Fernández, F., García-Mera, X., López, C., Loza, M.I., Nieto, M.I., & Rodríguez-Borges, J.E. (2009). Synthesis and pharmacological evaluation of novel 1- and 8-substituted-3-furfuryl xanthines as adenosine receptor antagonists. Bioorganic & Medicinal Chemistry, 17(18), 6755-6760. View Source
